

An In-depth Technical Guide to 6-Methyltetrahydropterin

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Compound of Interest

Compound Name: 6-Methyltetrahydropterin
dihydrochloride

Cat. No.: B048906

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 6-Methyltetrahydropterin. The information is intended to support research and development efforts in fields where this molecule plays a crucial role.

Chemical Structure and Identification

6-Methyltetrahydropterin, a synthetic analog of tetrahydrobiopterin (BH₄), is a member of the pterin class of heterocyclic compounds. Its structure is characterized by a pyrazino[2,3-d]pyrimidine ring system, with a methyl group at the 6-position of the tetrahydropyrazine ring.

Identifier	Value
IUPAC Name	2-amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one
SMILES	<chem>CC1CNC2=C(N1)C(=O)NC(=N2)N.Cl.Cl</chem>
InChI Key	MKQLORLCFAZASZ-UHFFFAOYSA-N
Molecular Formula	C ₇ H ₁₁ N ₅ O
Molecular Weight	181.20 g/mol
CAS Number	942-41-6
Physical State	Crystalline solid
Solubility	Soluble in PBS (pH 7.2) at 1 mg/mL (for the related 6,7-dimethyl analog)[1]

Synonyms: 6-MPH4, 6-Methyl-5,6,7,8-tetrahydropteridine, 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one

Experimental Protocols

Synthesis of 6-Methyltetrahydropterin

A general methodology for the synthesis of 6-substituted tetrahydropterins can be adapted for 6-Methyltetrahydropterin. A plausible synthetic route starts from a suitably substituted pyrimidine derivative, followed by condensation and reduction steps. The following is a representative protocol based on the synthesis of related pterins[2]:

Step 1: Synthesis of 2-amino-6-methylpteridin-4(3H)-one

A mixture of 2,4,5-triamino-6-hydroxypyrimidine and methylglyoxal is refluxed in an aqueous solution. The resulting pteridinone is then isolated by filtration and purified by recrystallization.

Step 2: Reduction to 6-Methyltetrahydropterin

The 2-amino-6-methylpteridin-4(3H)-one is catalytically hydrogenated using a platinum oxide catalyst in an acidic medium (e.g., trifluoroacetic acid). The reaction is carried out under

hydrogen pressure until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by chromatography to yield 6-Methyltetrahydropterin.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of 6-Methyltetrahydropterin and other pterins in biological samples is typically performed using reverse-phase HPLC coupled with fluorescence or electrochemical detection. The following is a general protocol:

Sample Preparation:

Biological samples (e.g., tissue homogenates, cell lysates) are deproteinized, often by acid precipitation (e.g., with perchloric acid or trichloroacetic acid), followed by centrifugation. The supernatant is then collected for analysis.

Chromatographic Conditions:

- **Column:** A C18 reverse-phase column is commonly used.
- **Mobile Phase:** A buffered aqueous solution (e.g., phosphate or acetate buffer) at a slightly acidic pH, often containing a chelating agent like EDTA to prevent metal-catalyzed oxidation of the tetrahydropterins. A small percentage of an organic modifier like methanol or acetonitrile may be included.
- **Detection:**
 - **Fluorescence Detection:** Pterins are naturally fluorescent. The excitation and emission wavelengths are optimized for the specific pterin of interest.
 - **Electrochemical Detection:** Tetrahydropterins are electrochemically active and can be detected using an electrochemical detector set at an appropriate oxidation potential.

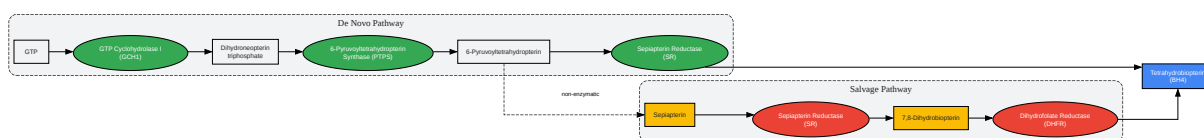
Biological Role and Signaling Pathway

6-Methyltetrahydropterin is a crucial analog of tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. These enzymes are vital for the biosynthesis of neurotransmitters such as dopamine and serotonin.

The biosynthesis of BH4, and by extension the context in which 6-Methyltetrahydropterin is studied, involves two main pathways: the de novo pathway and the salvage pathway.

Tetrahydrobiopterin (BH4) Biosynthesis Pathways

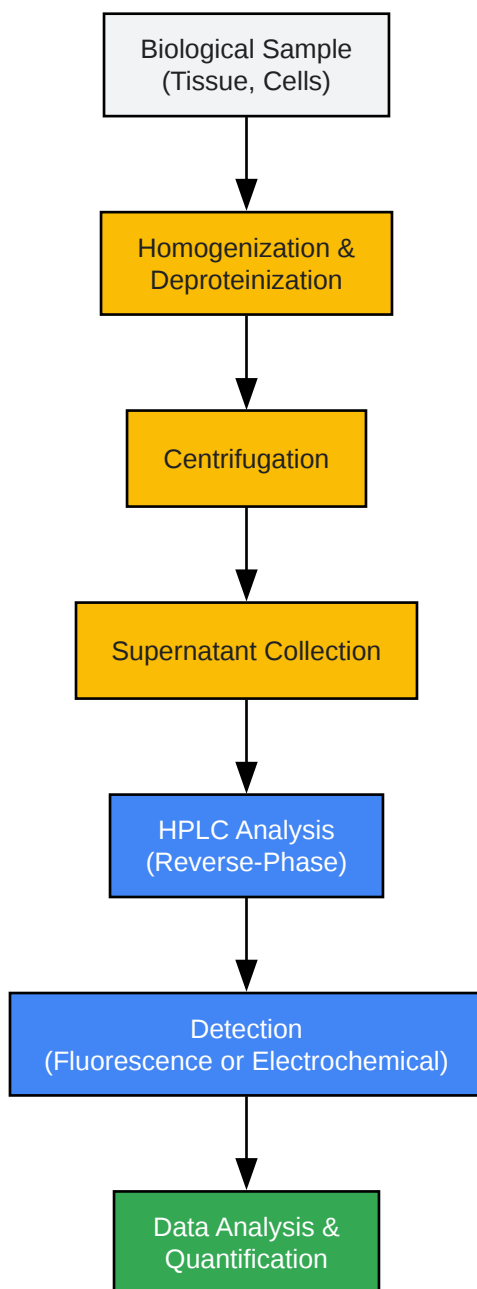
The diagram below illustrates the key steps and enzymes involved in the de novo and salvage pathways for BH4 synthesis.



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Caption: De Novo and Salvage Pathways of Tetrahydrobiopterin (BH4) Biosynthesis.

The workflow for a typical experiment involving the analysis of 6-Methyltetrahydropterin is outlined below.



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Caption: Experimental Workflow for 6-Methyltetrahydropterin Analysis.

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References

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